molecular formula C11H14BrNO2 B13489868 3-(5-Bromo-2-methoxyphenyl)morpholine

3-(5-Bromo-2-methoxyphenyl)morpholine

Cat. No.: B13489868
M. Wt: 272.14 g/mol
InChI Key: RBKIGMKQDBAISJ-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)morpholine is an organic compound that features a morpholine ring substituted with a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)morpholine typically involves the reaction of 5-bromo-2-methoxyaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or acids derived from the methoxy group.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)pyrrolidine
  • 3-(5-Bromo-2-methoxyphenyl)piperidine
  • 3-(5-Bromo-2-methoxyphenyl)thiomorpholine

Uniqueness

3-(5-Bromo-2-methoxyphenyl)morpholine is unique due to the presence of the morpholine ring, which imparts different chemical and biological properties compared to its analogs. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)morpholine

InChI

InChI=1S/C11H14BrNO2/c1-14-11-3-2-8(12)6-9(11)10-7-15-5-4-13-10/h2-3,6,10,13H,4-5,7H2,1H3

InChI Key

RBKIGMKQDBAISJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2COCCN2

Origin of Product

United States

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